molecular formula C19H18BrClN2O2 B5100342 1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5100342
M. Wt: 421.7 g/mol
InChI Key: NXAFSAKGPPKSJW-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is commonly referred to as BCTC, which stands for N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is a non-selective cation channel that is activated by a range of stimuli, including heat, acid, and capsaicin.

Mechanism of Action

BCTC acts as a potent and selective antagonist of the 1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide receptor, which is involved in the transmission and modulation of pain signals. By blocking the activation of the 1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide receptor, BCTC can reduce pain sensitivity and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have a range of biochemical and physiological effects, including the inhibition of capsaicin-induced calcium influx, the suppression of 1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide activation by heat and protons, and the reduction of nociceptive behavior in animal models of pain.

Advantages and Limitations for Lab Experiments

The main advantages of using BCTC in lab experiments are its high potency and selectivity for the 1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide receptor, which allows for precise targeting of this receptor in experimental models. However, one limitation of using BCTC is that it can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Future Directions

Future research on BCTC could focus on the development of more selective and potent 1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide antagonists, as well as the investigation of the potential therapeutic applications of BCTC in other conditions beyond pain. Additionally, further studies could explore the potential interactions between BCTC and other ion channels and receptors, in order to better understand its mechanisms of action.

Synthesis Methods

The synthesis of BCTC involves the reaction of 4-bromoaniline with 2-(4-chlorophenyl)ethylamine to form the intermediate 1-(4-bromophenyl)-N-(2-(4-chlorophenyl)ethyl)aniline. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications in the treatment of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. BCTC has also been shown to have potential applications in the treatment of other conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and bladder disorders.

properties

IUPAC Name

1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O2/c20-15-3-7-17(8-4-15)23-12-14(11-18(23)24)19(25)22-10-9-13-1-5-16(21)6-2-13/h1-8,14H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAFSAKGPPKSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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